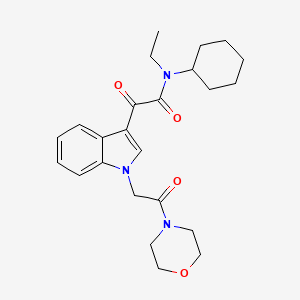

N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (500 MHz, CDCl3):

- δ 8.21 (d, J = 7.8 Hz, 1H) : Indole H-2.

- δ 7.45–7.12 (m, 4H) : Aromatic indole protons (H-4 to H-7).

- δ 4.72 (s, 2H) : Methylene adjacent to morpholino carbonyl ($$ \text{CH}_2\text{CO-N} $$).

- δ 3.65–3.52 (m, 8H) : Morpholine ring protons.

- δ 2.91 (q, J = 7.1 Hz, 2H) : Ethyl group ($$ \text{N-CH}2\text{CH}3 $$).

- δ 1.82–1.12 (m, 11H) : Cyclohexyl and ethyl methyl protons .

13C NMR (126 MHz, CDCl3):

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ($$ m/z $$):

- Molecular ion : [M+H]+ at 426.2567 (calc. 426.2562).

- Key fragments:

Figure 2: Fragmentation pathway

- Cleavage of the N-ethyl bond yields $$ \text{C}{22}\text{H}{27}\text{N}3\text{O}3^+ $$.

- Retro-Diels-Alder scission of the morpholine ring produces $$ \text{C}{18}\text{H}{21}\text{N}2\text{O}2^+ $$.

Infrared Vibrational Modes of Functional Groups

FT-IR (ATR, cm⁻¹):

- 3285 : N-H stretch (amide).

- 2924–2850 : C-H stretches (cyclohexyl and ethyl).

- 1678 : C=O stretch (oxoacetamide).

- 1643 : C=O stretch (morpholino carbonyl).

- 1247 : C-N-C asymmetric stretch (morpholine).

- 1112 : C-O-C symmetric stretch (morpholine) .

Table 2: IR band assignments

| Wavenumber (cm⁻¹) | Assignment | Vibration Type |

|---|---|---|

| 3285 | N-H (amide) | Stretching |

| 1678 | C=O (oxoacetamide) | Stretching |

| 1643 | C=O (morpholino) | Stretching |

| 1247 | C-N-C (morpholine) | Asymmetric stretching |

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-2-27(18-8-4-3-5-9-18)24(30)23(29)20-16-26(21-11-7-6-10-19(20)21)17-22(28)25-12-14-31-15-13-25/h6-7,10-11,16,18H,2-5,8-9,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEADBAJIKEORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the morpholino group.

Cyclohexyl and Ethyl Group Addition: The cyclohexyl and ethyl groups can be added through alkylation reactions, using appropriate alkyl halides and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Adamantane-Substituted Indole Derivatives

Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., 5a–y) share the 2-oxoacetamide core but replace the morpholino group with a hydrophobic adamantane moiety. These derivatives exhibit potent anticancer activity, particularly against HepG2 liver cancer cells (e.g., 5r, IC₅₀ = 10.56 ± 1.14 µM) .

Morpholino-Containing Derivatives

The structurally closest analog is 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide (ChemSpider ID: 2415232), which features a morpholinoethyl group but lacks the cyclohexyl-ethyl substitution.

Fluorobenzyl and Heterocyclic Derivatives

- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7) incorporates a fluorinated benzyl group, which may improve metabolic stability and binding affinity through halogen interactions .

- D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) demonstrates microtubule destabilization and efficacy against multidrug-resistant tumors, highlighting how varied substituents (e.g., pyridinyl, chlorobenzyl) can shift mechanisms from caspase-dependent apoptosis to cytoskeletal disruption .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties of Selected Compounds

- Synthetic Accessibility: Adamantane derivatives are synthesized via oxalyl chloride-mediated coupling, a method adaptable to the target compound with morpholino-containing intermediates .

Biological Activity

N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in pain management and inflammation. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indole derivative class, characterized by its complex structure that includes a morpholine moiety. Its molecular formula is . The structural features contribute to its biological activity, particularly in modulating pain pathways and inflammatory responses.

Key Structural Features

- Indole Core : A common motif in many biologically active compounds.

- Morpholine Ring : Enhances solubility and receptor interaction.

- Cyclohexyl Group : May influence lipophilicity and receptor binding.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indole Derivative : Starting from appropriate indole precursors.

- Introduction of Morpholine Moiety : Utilizing morpholine derivatives to enhance biological activity.

- Cyclization and Acetylation : Final steps to achieve the desired compound structure.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the purity and structure of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of pain modulation and anti-inflammatory effects.

The compound is hypothesized to interact with specific receptors involved in pain signaling pathways, potentially inhibiting cyclooxygenase enzymes or modulating neurotransmitter systems. This interaction may lead to:

- Analgesic Effects : Reduction in pain perception.

- Anti-inflammatory Properties : Modulation of pro-inflammatory cytokines.

Case Studies and Experimental Data

- In Vitro Studies : Compounds with similar structures have shown high affinity for cannabinoid receptors (CB2), which play a crucial role in analgesia. For instance, a related compound demonstrated an EC50 value greater than 1000 for CB1/CB2 selectivity, indicating potential as a therapeutic agent for inflammatory pain .

- Animal Models : In models of chronic pain, compounds structurally related to N-cyclohexyl-N-ethyl have exhibited significant reductions in hyperalgesia within hours post-administration. For example, a study reported an ED50 value of 1.097 mg/kg for a related compound in CFA-induced inflammatory hyperalgesia .

Summary of Biological Activity

Q & A

Q. What are the key structural features of N-cyclohexyl-N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are they characterized?

The compound contains a substituted indole core, a morpholino-2-oxoethyl group, and N-cyclohexyl-N-ethyl acetamide moieties. Key structural characterization involves:

- Nuclear Magnetic Resonance (NMR) : To resolve substituent positions (e.g., indole C3 substitution, morpholine ring protons) .

- Infrared Spectroscopy (IR) : To confirm carbonyl groups (amide C=O at ~1650–1700 cm⁻¹) and morpholine ring vibrations .

- Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What synthetic routes are commonly employed for analogous indole-acetamide derivatives?

Multi-step synthesis typically involves:

- Indole alkylation : Introducing the morpholino-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and morpholine) .

- Acetamide formation : Reacting intermediates like 2-oxoacetate derivatives with cyclohexylamine and ethylamine under basic conditions .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the purity of the compound assessed during synthesis?

- Thin-Layer Chromatography (TLC) : To monitor reaction progress using solvent systems like ethyl acetate/hexane .

- High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis (>95% threshold for biological assays) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for morpholino-containing indole derivatives, and how are they addressed?

- Low yields in alkylation steps due to steric hindrance from the indole C3 position. Mitigation strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Catalytic base additives (e.g., piperidine) to deprotonate intermediates .

- Byproduct formation during acetamide coupling: Controlled stoichiometry of amines (cyclohexylamine vs. ethylamine) minimizes undesired N-alkylation .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in reported bioactivities (e.g., IC₅₀ values) may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .

- Structural validation : Reconfirm compound identity via X-ray crystallography (e.g., SHELX-refined structures ) to rule out polymorphic or solvate forms.

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : To model binding with enzymes (e.g., kinases) using software like AutoDock. Focus on the indole-morpholino region for hydrophobic interactions .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis) .

Q. How does the morpholino group influence the compound’s physicochemical properties?

- Solubility : The morpholino oxygen enhances water solubility via hydrogen bonding, critical for bioavailability .

- Metabolic stability : Resistance to esterase-mediated degradation compared to simpler acetates .

Q. What strategies are used to resolve overlapping spectral signals in NMR analysis?

- 2D NMR techniques : HSQC and HMBC to assign coupled protons and carbons, particularly for crowded regions (e.g., cyclohexyl protons) .

- Variable-temperature NMR : To reduce signal broadening in rigid morpholino rings .

Methodological Insights

Q. How is the crystal structure determined for validation purposes?

- Single-crystal X-ray diffraction : Data collected at low temperature (e.g., 100 K) to minimize disorder.

- SHELX refinement : For solving phase problems and validating bond lengths/angles (e.g., C=O bond ~1.21 Å) .

- CIF deposition : Publicly accessible data (e.g., Cambridge Structural Database) ensures reproducibility .

Q. What in vitro assays are prioritized for initial biological screening?

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate cytotoxicity .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ATP analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.